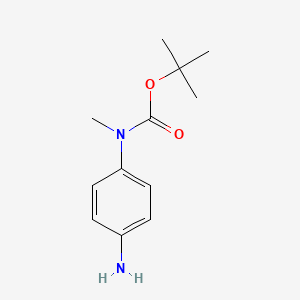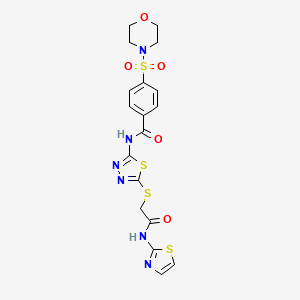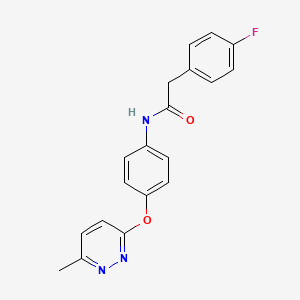![molecular formula C18H14ClN5OS B2694004 1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207016-71-4](/img/structure/B2694004.png)
1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H14ClN5OS and its molecular weight is 383.85. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds derived from triazole and thiazole moieties, such as those involving chlorophenyl and methoxyphenyl groups, have been synthesized and evaluated for their antimicrobial properties. For example, novel triazole derivatives have been screened for their effectiveness against various microorganisms, showing good to moderate activities. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Research into thiazole and thiadiazole derivatives, including those with chlorophenyl groups, has extended into the field of corrosion inhibition. Quantum chemical parameters and molecular dynamics simulations have been used to predict the effectiveness of these compounds in protecting iron against corrosion, aligning with experimental results. This highlights the potential for these molecules to serve as corrosion inhibitors in industrial applications (Kaya et al., 2016).
Structural and Synthetic Methodologies
Structural characterization and synthetic methodologies involving compounds with chlorophenyl and methoxyphenyl groups have been explored, providing insights into their chemical properties and potential applications. For instance, the synthesis and characterization of alkyl substituted N,4-diphenyl thiazole-2-amine derivatives offer a pathway for creating molecules with specific structural features, which could be relevant for various chemical applications (Nadaf et al., 2019).
Enzyme Inhibition Studies
Some studies have focused on transforming heterocyclic compounds into irreversible inactivators of enzymes like monoamine oxidase B (MAO-B), indicating potential applications in medicinal chemistry and drug design. This research sheds light on the mechanistic aspects of enzyme inhibition and the role of structural modifications in enhancing biological activity (Ding & Silverman, 1993).
Antiviral Activity
Research on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has shown that these compounds possess anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents. This underscores the importance of structural diversity in discovering new therapeutic agents (Chen et al., 2010).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-25-14-7-5-11(6-8-14)15-10-26-18(21-15)16-17(20)24(23-22-16)13-4-2-3-12(19)9-13/h2-10H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVQXJUIFIWLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2693921.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2693922.png)

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methylpyridine](/img/structure/B2693925.png)
![N-benzyl-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2693929.png)
![3-[3-(4-Fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride](/img/structure/B2693931.png)

![1-[2-(Oxolan-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2693933.png)

![(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2693935.png)
![N-(2-methoxyphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2693937.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2693942.png)
![4-butyl-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2693943.png)